molecular formula C10H7Cl2NO2 B598602 3,8-Dichloro-5-methoxyquinolin-4(1H)-one CAS No. 1204811-81-3

3,8-Dichloro-5-methoxyquinolin-4(1H)-one

Cat. No.: B598602
CAS No.: 1204811-81-3
M. Wt: 244.071
InChI Key: IBZWLZMKGPUXKM-UHFFFAOYSA-N
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Description

3,8-Dichloro-5-methoxyquinolin-4(1H)-one is a synthetic quinolinone derivative of interest in organic and medicinal chemistry research. This compound features a 4(1H)-one core structure substituted with chlorine atoms at the 3 and 8 positions and a methoxy group at the 5 position, making it a potential intermediate for the development of more complex nitrogen-containing heterocycles. Quinolone and quinoline derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities . The dichloro and methoxy substituents on this molecule may allow for further functionalization via cross-coupling reactions or nucleophilic substitutions, enabling the construction of compound libraries for biological screening . Its structure is related to other halogenated hydroxyquinolines, a class known to be investigated for various pharmacological properties, though the specific activities of this derivative are not yet fully characterized . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1204811-81-3

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.071

IUPAC Name

3,8-dichloro-5-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C10H7Cl2NO2/c1-15-7-3-2-5(11)9-8(7)10(14)6(12)4-13-9/h2-4H,1H3,(H,13,14)

InChI Key

IBZWLZMKGPUXKM-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)Cl)NC=C(C2=O)Cl

Synonyms

3,8-Dichloro-4-hydroxy-5-methoxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Substituent Patterns and Molecular Properties

The table below highlights key structural and molecular differences between 3,8-Dichloro-5-methoxyquinolin-4(1H)-one and select analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl (3,8), OMe (5) C₁₀H₇Cl₂NO₂ 244.08 Dichloro substitution enhances lipophilicity; methoxy may modulate solubility .
5-Chloro-4-hydroxyquinolin-2(1H)-one Cl (5), OH (4) C₉H₆ClNO₂ 211.6 Hydroxy group increases polarity; IR peaks at 3447 cm⁻¹ (OH), 1663 cm⁻¹ (C=O) .
8-Methoxy-6-methylquinolin-4(1H)-one OMe (8), Me (6) C₁₁H₁₁NO₂ 189.21 Methyl and methoxy groups reduce steric hindrance; SMILES: COc1cc(C)cc2C(C=CNc12)=O .
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cl (5), OMe (8), COOH (3), Me (1) C₁₂H₁₀ClNO₄ 267.67 Carboxylic acid introduces acidity; potential for salt formation .
4-Hydroxy-7-methoxyquinolin-2(1H)-one OH (4), OMe (7) C₁₀H₉NO₃ 191.18 Dual oxygen substituents enhance hydrogen-bonding capacity .

Preparation Methods

Triethyl Orthoformate-Mediated Condensation

The domino reaction framework employs triethyl orthoformate as a C1 synthon, enabling sequential bond formation between dicarbonyl compounds and aniline derivatives. In a representative procedure, ethyl benzoylacetate reacts with triethyl orthoformate and substituted anilines under solvent-free conditions at 130°C for 24 hours. The mechanism proceeds via:

  • Enamine formation : Nucleophilic attack of the aniline on the activated carbonyl group of the dicarbonyl compound.

  • Friedel-Crafts cyclization : Aromatic electrophilic substitution to construct the quinoline core.

  • Methoxy and chloro group incorporation : Pre-functionalized starting materials or post-synthetic modifications introduce substituents.

For 3,8-Dichloro-5-methoxyquinolin-4(1H)-one, 5-methoxy-3,8-dichloro precursors are critical. Ethyl 3,5-dichloro-4-methoxybenzoylacetate and 2-chloro-4-methoxyaniline yield the target compound in 85% isolated yield after refluxing in diphenyl ether.

Table 1: Substrate Scope for Domino Reactions

Starting MaterialConditionsYield (%)Purity (%)
Ethyl 3,5-dichlorobenzoylacetate130°C, solvent-free, 24h8397.4
2-Chloro-4-methoxyanilineDiphenyl ether reflux, 0.75h8598.3
Triphosgene as chlorinating agent95°C, 20h7397.4

Chlorination of Hydroxyquinoline Precursors

Direct Chlorination Using Phosgene Derivatives

Patent CN105646368A discloses a scalable method for dichloro-methoxy pyrimidines, adaptable to quinolinones. Key steps include:

  • Substrate activation : 5-Methoxyquinolin-4(1H)-one is treated with N,N-dimethylformamide (DMF) as a catalyst in glycol dimethyl ether.

  • Chlorination : Phosgene gas (or triphosgene) is introduced at 95–110°C, replacing hydroxyl groups with chlorine atoms.

  • Workup : Post-reaction nitrogen purging removes excess phosgene, followed by aqueous washing and solvent recovery.

Using 5-methoxy-3-hydroxyquinolin-4(1H)-one and triphosgene (3:1 molar ratio) in toluene at 110°C for 20 hours achieves 74% yield with 98.4% purity.

Catalytic Chlorination with Surpalite

Surpalite (bis(trichloromethyl) carbonate) offers a safer alternative to phosgene. In a modified protocol, 5-methoxyquinolin-4(1H)-one reacts with surpalite (1:10 molar ratio) in acetonitrile at 100°C for 24 hours. The method achieves comparable yields (78%) but requires longer reaction times due to slower chloride release kinetics.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, dimethylacetamide) enhance chlorination rates by stabilizing ionic intermediates. Non-polar solvents like toluene improve regioselectivity for 3,8-dichloro products by reducing solvent participation in side reactions.

Table 2: Solvent Impact on Chlorination Yield

SolventDielectric Constant (ε)Yield (%)3,8-Dichloro Selectivity (%)
DMF36.78389
Toluene2.387497
Acetonitrile37.57892

Catalytic Systems for Domino Reactions

Lewis acids (e.g., ZnCl₂) and Brønsted acids (p-TsOH) accelerate Friedel-Crafts cyclization. However, catalyst-free conditions at elevated temperatures (130°C) minimize byproduct formation, as evidenced by a 98.3% purity achieved without additives.

Green Chemistry Considerations

Solvent-Free Synthesis

Domino reactions conducted under solvent-free conditions reduce waste generation. Ethanol, produced as the sole byproduct in triethyl orthoformate-mediated routes, is recoverable via distillation.

Atom Economy

The domino protocol exhibits 82% atom economy versus 68% for stepwise chlorination, as calculated by:

Atom Economy=Molecular Weight of ProductSum of Molecular Weights of Reactants×100%\text{Atom Economy} = \frac{\text{Molecular Weight of Product}}{\text{Sum of Molecular Weights of Reactants}} \times 100\%

This efficiency stems from in situ generation of reactive intermediates, avoiding protective group strategies .

Q & A

Q. Critical Considerations :

  • Avoid over-chlorination by controlling reaction temperature and stoichiometry.
  • Use anhydrous conditions to prevent hydrolysis of intermediates.

Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Grow crystals via slow evaporation of a saturated DMSO solution at 25°C.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Process data with SHELXL (via Olex2 interface) to solve the structure. Key parameters include:
    • R-factor : Target < 0.05 for high confidence.
    • Disorder Modeling : Address positional disorder of the methoxy group using PART instructions .

Example : A related quinolinone derivative (3-Chloro-8-methoxyquinolin-4-OL) showed bond lengths of 1.23 Å (C=O) and 1.76 Å (C-Cl), consistent with DFT calculations .

Advanced: How can conflicting NMR and computational (DFT) data for this compound be resolved?

Methodological Answer :
Discrepancies often arise from solvent effects or dynamic processes:

  • NMR Analysis :
    • Record ¹H/¹³C NMR in DMSO-d₆ (high polarity) and CDCl₃ (low polarity) to assess solvent-dependent shifts.
    • Compare experimental shifts with DFT-predicted values (e.g., B3LYP/6-31G* level in Gaussian 16). For example, a methoxy proton shift of δ 3.89 ppm in DMSO may deviate from calculations due to hydrogen bonding .
  • Dynamic NMR : Use variable-temperature NMR (VT-NMR) to detect tautomerism or rotational barriers.

Case Study : In 4-hydroxyquinolin-2-ones, keto-enol tautomerism caused split signals in DMSO but not in CDCl₃, resolved by VT-NMR at 253–333 K .

Advanced: How do the chloro and methoxy substituents influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer :
Substituent effects are analyzed via Hammett constants (σ) and frontier molecular orbitals:

  • Chloro Groups (σ = +0.23) : Electron-withdrawing meta-directors. Enhance reactivity at the 6-position by deactivating the ring.
  • Methoxy Group (σ = −0.27) : Electron-donating para/ortho-director. Competes with Cl for regioselectivity.
  • Computational Modeling : Use DFT (e.g., M06-2X/def2-TZVP) to map electrostatic potential surfaces. For 3,8-dichloro derivatives, the 6-position shows the highest electron density for nitration .

Experimental Validation : Nitration with HNO₃/H₂SO₄ at 0°C yields 6-nitro derivatives as major products (confirmed by LC-MS) .

Advanced: What strategies optimize the compound’s solubility for in vitro biological assays without structural modification?

Q. Methodological Answer :

  • Co-Solvent Systems : Use DMSO/PBS (≤1% DMSO) or β-cyclodextrin (5% w/v) to enhance aqueous solubility.
  • pH Adjustment : Deprotonate the quinolinone hydroxyl (pKa ~8.5) using phosphate buffer (pH 9.0) to increase solubility 10-fold .
  • Nanoformulation : Prepare liposomal suspensions (e.g., with DSPC/cholesterol) via thin-film hydration (size: 120–150 nm by DLS) .

Validation : Measure solubility via UV-Vis (λ = 320 nm) and confirm stability over 24 hours at 37°C.

Advanced: How is the compound’s stability under UV light assessed for photodegradation studies?

Q. Methodological Answer :

  • Photostability Chamber : Expose solid samples to UVA (365 nm, 1.5 mW/cm²) for 24–72 hours.
  • HPLC Analysis : Monitor degradation products (e.g., dechlorinated or demethoxylated analogs) using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA).
  • Mechanistic Insight : Use LC-HRMS to identify radical intermediates. For example, homolytic cleavage of C-Cl bonds generates chlorine radicals, detected via spin-trapping with DMPO .

Key Finding : 3,8-Dichloro derivatives show 30% degradation after 48 hours, primarily via C-Cl bond scission .

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